molecular formula C20H16ClNO2S3 B11643387 (7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B11643387
M. Wt: 434.0 g/mol
InChI Key: ZCABIFOLGUAWRL-UHFFFAOYSA-N
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Description

The compound (7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone is a complex organic molecule featuring a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Thioxo Group:

    Attachment of the Methoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction where the quinoline derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species or the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone: can be compared with similar compounds such as:

    Ethyl acetoacetate: A simpler compound with a similar carbonyl group but lacking the complex quinoline core and thioxo group.

    Acetylacetone: Another compound with a carbonyl group, but with different structural features and reactivity.

    Diketene: A compound used in the synthesis of various organic molecules, but with different functional groups and reactivity.

The uniqueness of This compound lies in its complex structure, which imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C20H16ClNO2S3

Molecular Weight

434.0 g/mol

IUPAC Name

(7-chloro-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H16ClNO2S3/c1-20(2)17-16(19(25)27-26-17)14-9-6-12(21)10-15(14)22(20)18(23)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3

InChI Key

ZCABIFOLGUAWRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C=C(C=C3)Cl)C(=S)SS2)C

Origin of Product

United States

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